Oxidation-State Differentiation: Sulfoxide vs. Sulfide vs. Sulfone
Cyclopentylalbendazole sulfoxide contains a sulfinyl (S=O) group, distinguishing it from the thioether (S) in cyclopentylalbendazole and the sulfonyl (O=S=O) in cyclopentylalbendazole sulfone. This oxidation state directly controls chromatographic polarity: the sulfoxide has intermediate polarity between the less polar sulfide and the more polar sulfone, resulting in a distinct retention time in reversed-phase HPLC . The molecular formula C14H17N3O3S (MW 307.37 g/mol) places it 16 mass units above the sulfide (C14H17N3O2S, 291.37 g/mol) and 16 units below the sulfone (C14H17N3O4S, 323.37 g/mol), providing unambiguous MS resolution .
Comparator (sulfide): MW 291.37; sulfone: MW 323.37
Δm = +16 Da (sulfide), −16 Da (sulfone)
| Evidence Dimension | Oxidation state and molecular mass difference |
|---|---|
| Target Compound Data | Sulfoxide (S=O); C14H17N3O3S; MW 307.37 g/mol; Accurate mass 307.0991 |
| Comparator Or Baseline | Cyclopentylalbendazole (sulfide): C14H17N3O2S, MW 291.37 g/mol; Cyclopentylalbendazole sulfone: C14H17N3O4S, MW 323.37 g/mol |
| Quantified Difference | Δm = +16 Da from sulfide; Δm = −16 Da from sulfone |
| Conditions | Molecular formula and accurate mass determined by high-resolution mass spectrometry (HRMS) |
Why This Matters
A 16-Da mass difference is sufficient for baseline mass spectrometric separation, ensuring that a sulfoxide-specific standard avoids peak co-elution and misidentification during impurity quantification by LC-MS/MS.
